Lipophilicity Gain Over Unsubstituted Quinazolin-2-amine
5‑Methylquinazolin‑2‑amine has a computed XLogP3 of 1.6, +0.3 log units higher than unsubstituted quinazolin‑2‑amine (XLogP3 = 1.3) [1]. This increase in lipophilicity, while maintaining an identical TPSA of 51.8 Ų, suggests greater passive membrane permeability without sacrificing hydrogen‑bonding capacity [1][2].
| Evidence Dimension | Lipophilicity (XLogP3, computed) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | Quinazolin-2-amine (unsubstituted): XLogP3 = 1.3 |
| Quantified Difference | Δ XLogP3 = +0.3 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019/2025 releases) |
Why This Matters
For cell‑based assays requiring passive permeability, the 0.3 log unit difference may translate to a measurable uptake advantage, making 5‑methylquinazolin‑2‑amine a more suitable starting point when higher lipophilicity is desired without introducing halogen electron‑withdrawing effects.
- [1] PubChem. 5‑Methylquinazolin‑2‑amine, CID 92133238; Quinazolin‑2‑amine, CID 519332. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026‑05‑06). View Source
- [2] PubChem. TPSA values: 51.8 Ų for both compounds. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026‑05‑06). View Source
